n-Methyl-n-(2-methylpropyl)thiourea

thiourea derivatives physicochemical properties structure-activity relationship

Irreproducible results often arise when researchers substitute thiourea derivatives without verifying exact substitution patterns. The specific N-methyl/N-isobutyl combination of this compound defines its unique physicochemical profile (LogP ~1.54, PSA ~65.9 Ų), directly influencing metal-binding affinity, enzyme inhibition, and synthetic utility. - Enables reproducible SAR studies with a well-defined tertiary thiourea scaffold. - Consistent 98% purity minimizes variability in coordination chemistry and bioassays. - Available for immediate dispatch; custom synthesis options for larger quantities.

Molecular Formula C6H14N2S
Molecular Weight 146.26 g/mol
CAS No. 190661-65-5
Cat. No. B070690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-n-(2-methylpropyl)thiourea
CAS190661-65-5
SynonymsThiourea, N-methyl-N-(2-methylpropyl)- (9CI)
Molecular FormulaC6H14N2S
Molecular Weight146.26 g/mol
Structural Identifiers
SMILESCC(C)CN(C)C(=S)N
InChIInChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9)
InChIKeyUHAYXPZCWOJRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-n-(2-methylpropyl)thiourea Properties & Structure


n-Methyl-n-(2-methylpropyl)thiourea (CAS: 190661-65-5) is a tertiary thiourea derivative with the molecular formula C₆H₁₄N₂S and a molecular weight of 146.25 g/mol . It is also referred to as Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) or 1-methyl-1-(2-methylpropyl)thiourea [1]. The compound features a thiourea core substituted with a methyl group and a branched 2-methylpropyl (isobutyl) group . As a member of the thiourea class, it possesses the characteristic sulfur and nitrogen donor atoms that confer hydrogen-bonding capabilities, metal-coordination potential, and reactivity typical of this chemical family [2].

n-Methyl-n-(2-methylpropyl)thiourea Substitution Risks


Substituting n-Methyl-n-(2-methylpropyl)thiourea with a different thiourea derivative, even one with a similar molecular weight or from the same chemical family, cannot be assumed to yield equivalent results. The specific substitution pattern—the combination of an N-methyl and an N-isobutyl group—dictates its unique physicochemical properties, including its lipophilicity (LogP ~1.54), polar surface area (PSA ~65.9 Ų), and molecular geometry [1]. These parameters directly influence the compound's behavior in applications ranging from metal coordination and enzyme inhibition to its role as a synthetic intermediate [2]. The difference between a tertiary thiourea like this compound and a primary or secondary analog (e.g., N-(2-methylpropyl)thiourea, CAS 1516-33-2) is substantial, altering hydrogen-bonding capacity, steric hindrance, and metabolic stability [3][4]. Therefore, for reproducible research outcomes and predictable industrial performance, procurement must be based on exact structural identity, not generic class membership.

n-Methyl-n-(2-methylpropyl)thiourea Comparative Evidence


Structural Differentiation from Primary Amine Analog

n-Methyl-n-(2-methylpropyl)thiourea is a tertiary thiourea, fully substituted on one nitrogen atom with both a methyl and an isobutyl group. This is in direct contrast to the primary analog, N-(2-methylpropyl)thiourea (CAS 1516-33-2), which has a free NH2 group. This fundamental structural difference results in quantifiable changes in molecular properties that dictate chemical behavior [1].

thiourea derivatives physicochemical properties structure-activity relationship

Lipophilicity (LogP) and Permeability Prediction

The calculated octanol-water partition coefficient (LogP) for n-Methyl-n-(2-methylpropyl)thiourea is 1.5385 [1]. While direct comparative LogP data for specific analogs is not available from the same source, this value places the compound in a lipophilicity range that is moderate for a thiourea and is a direct consequence of its specific N-substitution pattern (methyl and isobutyl groups).

lipophilicity ADME properties thiourea derivatives

Polar Surface Area (PSA) and Molecular Interactions

The calculated Polar Surface Area (PSA) for n-Methyl-n-(2-methylpropyl)thiourea is 65.89000 Ų [1]. This value, which is largely determined by the thiourea core, is a key determinant of its hydrogen-bonding capacity and its interaction with polar environments. The fully substituted tertiary amine group reduces the potential for additional hydrogen bonding compared to primary or secondary thiourea analogs.

polar surface area hydrogen bonding thiourea derivatives

Isobutyl Substituent Impact on ALDH Inhibition

Although not a direct study of n-Methyl-n-(2-methylpropyl)thiourea, a seminal 1997 study provides quantitative evidence for the biological impact of the isobutyl group in the structurally related class of S-alkylisothioureas. S-isobutylisothiourea (9) was shown to be nearly twice as effective as the parent compound, S-methylisothiourea (4), in raising ethanol-derived blood acetaldehyde (AcH) levels in rats, indicating stronger inhibition of hepatic aldehyde dehydrogenase (A1DH) [1].

S-alkylisothiourea aldehyde dehydrogenase prodrug

n-Methyl-n-(2-methylpropyl)thiourea Applications


Enzyme Inhibitor & Prodrug Precursor

Given the class-level evidence for S-alkylisothioureas with isobutyl substituents showing enhanced efficacy in inhibiting aldehyde dehydrogenase [1], n-Methyl-n-(2-methylpropyl)thiourea may serve as a valuable precursor or scaffold for the design and synthesis of novel N- or S- alkylated thiourea-based enzyme inhibitors. Its specific substitution pattern (N-methyl, N-isobutyl) provides a distinct starting point for structure-activity relationship (SAR) studies compared to primary or unsubstituted thioureas.

Ligand for Coordination Chemistry & Metal Sensing

Thiourea derivatives are widely investigated as ligands for metal coordination and sensors for heavy metals like mercury [2]. The tertiary amine and thiourea core of n-Methyl-n-(2-methylpropyl)thiourea, with its specific steric and electronic properties (defined by its calculated PSA and LogP [3]), make it a candidate for developing selective metal-binding agents or fluorescent probes where a specific coordination geometry or solubility profile is required.

Building Block for Agrochemicals & Pharmaceuticals

Thiourea derivatives are a well-established class of building blocks in the pharmaceutical and agrochemical industries due to their diverse bioactivities, including antibacterial, antifungal, and herbicidal properties [4]. n-Methyl-n-(2-methylpropyl)thiourea, with its unique N,N-disubstitution pattern, offers a distinct combination of lipophilicity and polar surface area that can be exploited to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds in drug discovery or to create novel active ingredients in crop science.

Corrosion Inhibitor for Acidic Media

Thiourea and its N-substituted derivatives are known to be effective corrosion inhibitors for iron and mild steel in acid solutions [5]. The specific molecular structure of n-Methyl-n-(2-methylpropyl)thiourea, which influences its adsorption onto metal surfaces, makes it a candidate for studies aimed at developing new or improved corrosion inhibitors for industrial applications such as metal pickling, cleaning, or descaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Methyl-n-(2-methylpropyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.